molecular formula C23H20ClN3O4S B2912941 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1031619-22-3

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2912941
CAS No.: 1031619-22-3
M. Wt: 469.94
InChI Key: BEXPMEBJQWQPDH-UHFFFAOYSA-N
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Description

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide is a synthetic chemical compound designed for research applications. It features a 1,2,3-benzothiadiazine 1,1-dioxide core, a structure known to be of significant interest in medicinal chemistry and drug discovery . The core structure is related to various pharmacologically active agents, and its derivatives are frequently explored for their potential biological activities . The specific substitution pattern on this molecule—including a chloro group, a phenyl ring, and an N-(3-methoxybenzyl)acetamide side chain—suggests its utility as a valuable intermediate or target molecule in the development of novel therapeutic agents. Researchers may employ this compound in high-throughput screening campaigns, as a building block in synthetic chemistry, or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. Its structure indicates potential for interaction with various enzymes and cellular receptors, though its precise mechanism of action requires further investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-31-19-9-5-6-16(12-19)14-25-22(28)15-27-26-23(17-7-3-2-4-8-17)20-13-18(24)10-11-21(20)32(27,29)30/h2-13H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXPMEBJQWQPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methoxybenzyl)acetamide (CAS Number: 1031619-22-3) is a member of the benzothiadiazine family, characterized by its unique structural features that include a benzothiadiazine core and various functional groups. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C23H20ClN3O4SC_{23}H_{20}ClN_{3}O_{4}S, with a molecular weight of approximately 469.9 g/mol . The presence of the chloro group and dioxido functional groups enhances its chemical reactivity and potential interactions with biological targets .

The biological activity of this compound is thought to involve several mechanisms:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered biochemical processes that affect cell function.

2. Receptor Interaction:
It may bind to cellular receptors, influencing signal transduction pathways. This can result in changes in cellular responses and physiological effects.

3. Disruption of Cellular Functions:
The compound might interfere with essential cellular processes such as DNA replication and protein synthesis, which are vital for cell survival and proliferation.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anti-inflammatory effects
  • Antimicrobial properties
  • Anticancer activity

Case Studies

Several studies have highlighted the biological effects of related compounds:

  • Anti-inflammatory Activity:
    A study demonstrated that benzothiadiazine derivatives exhibited significant anti-inflammatory effects in animal models by inhibiting pro-inflammatory cytokines .
  • Anticancer Potential:
    Research on similar benzothiadiazine compounds has shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Effects:
    Compounds with the benzothiadiazine scaffold have been evaluated for their antimicrobial properties against various pathogens, showing effective inhibition at low concentrations .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityObserved EffectsReference
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis
AntimicrobialInhibition against pathogens

Comparison with Similar Compounds

Benzothiadiazine vs. Benzothiazole Derivatives

  • Benzothiazole core (e.g., N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide, ): Lacks the sulfone group, reducing polarity but increasing membrane permeability. Benzothiazoles are well-documented for anticancer and antimicrobial activities .

Key Difference : The sulfone group in benzothiadiazines may reduce cytotoxicity compared to benzothiazoles, as seen in similar compounds .

Substituent Variations

Position 6 Substitutions

Compound Substituent at Position 6 Impact
Target compound Chlorine Enhances electron-withdrawing effects, stabilizes the ring system .
2-(6-Bromo-4-oxo-3-phenylquinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide () Bromine Larger atomic radius may increase steric hindrance, reducing binding affinity.

Position 4 Substitutions

Compound Substituent at Position 4 Impact
Target compound Phenyl Promotes hydrophobic interactions with target proteins .
2-(6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzothiadiazin-2-yl)-N-(2,6-dimethylphenyl)acetamide () 2-Fluorophenyl Fluorine’s electronegativity may enhance dipole interactions but reduce π-stacking .

Acetamide Side Chain Modifications

Compound Acetamide Substituent Impact
Target compound N-(3-Methoxybenzyl) Methoxy group improves solubility and H-bonding capacity .
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide () 3-Methylphenyl Methyl group increases lipophilicity, potentially enhancing CNS penetration .
N-(2-Hydroxyphenyl)-N-(4-methoxybenzyl)-2-(3-oxo-1,1-dioxido-1,2-benzothiazol-2-yl)acetamide () N-(2-Hydroxyphenyl) Hydroxyl group introduces additional H-bond donor sites, improving target binding .

Pharmacological Potential and Research Findings

While direct bioactivity data for the target compound are unavailable in the provided evidence, analogs suggest promising directions:

  • Antimicrobial Activity : Benzothiadiazine derivatives with chloro and methoxy substituents show moderate activity against Gram-positive bacteria (MIC ~8–16 µg/mL) .
  • Anticancer Potential: Benzothiazoles with acetamide side chains exhibit IC50 values of 10–50 µM against breast cancer cell lines (MCF-7) .
  • Metabolic Stability : The sulfone group in benzothiadiazines may reduce hepatic clearance compared to benzothiazoles, as observed in pharmacokinetic studies of similar compounds .

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